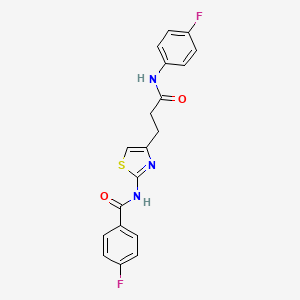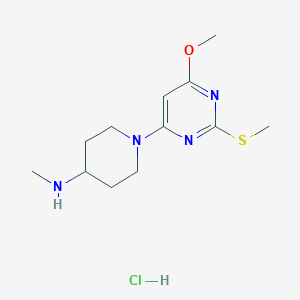![molecular formula C24H26FN3O3S B2458552 ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE CAS No. 497064-04-7](/img/structure/B2458552.png)
ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound that features an indole core, a piperazine ring, and a fluorophenyl group. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound is a derivative of piperazine, which is often found in drugs or bioactive molecules . Piperazine derivatives have been known to interact with a variety of targets, including chemokine receptors, EGFR, Aurora A kinase, and Neurokinin-2 receptors . .
Mode of Action
Based on the known activities of similar piperazine derivatives, it can be hypothesized that this compound may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Piperazine derivatives have been known to affect a variety of biochemical pathways, including those involved in cell signaling, inflammation, and cell proliferation
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Based on the known activities of similar piperazine derivatives, it can be hypothesized that this compound may have anti-inflammatory, anticancer, or antiviral activities . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. The process begins with the preparation of the indole derivative, followed by the introduction of the fluorophenyl group and the piperazine ring. Key steps include:
Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods involving the cyclization of appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, which is known for its mild conditions and high efficiency.
Attachment of the Piperazine Ring: This can be done through nucleophilic substitution reactions, where the piperazine ring is introduced to the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can lead to the formation of indole-2,3-diones, while substitution reactions can yield various substituted indole derivatives.
Scientific Research Applications
ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core and exhibit similar biological activities.
Fluorophenyl Compounds: Fluorophenyl derivatives such as fluoxetine and fluvastatin are known for their therapeutic applications.
Piperazine Derivatives: Compounds like piperazine citrate and piperazine phosphate are used in various medicinal formulations.
Uniqueness
ETHYL 4-[2-({1-[(4-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}SULFANYL)ACETYL]PIPERAZINE-1-CARBOXYLATE is unique due to its combination of an indole core, a fluorophenyl group, and a piperazine ring. This unique structure imparts distinct biological activities and pharmacological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
ethyl 4-[2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylacetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S/c1-2-31-24(30)27-13-11-26(12-14-27)23(29)17-32-22-16-28(21-6-4-3-5-20(21)22)15-18-7-9-19(25)10-8-18/h3-10,16H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXJHJWKVQTFCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(3-METHOXYPHENYL)-6-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]-3H,6H,7H-[1,2,3]TRIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B2458470.png)
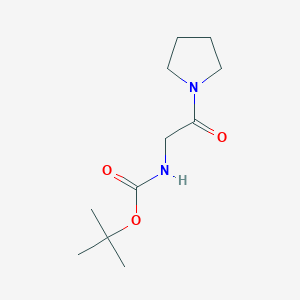
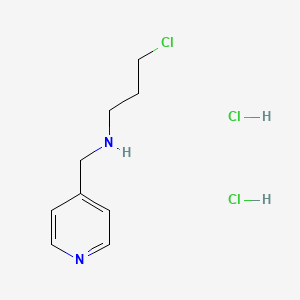
![2-methyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2458475.png)
![4-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2458477.png)
![2-{[2-(4-Ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2458478.png)
![2-chloro-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyridine-4-carboxamide](/img/structure/B2458480.png)
![N-(3-chlorophenyl)-2-[(3-methyl-4-oxo-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)sulfanyl]acetamide](/img/structure/B2458483.png)

![2-[4-(Ethoxymethyl)-3-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2458485.png)
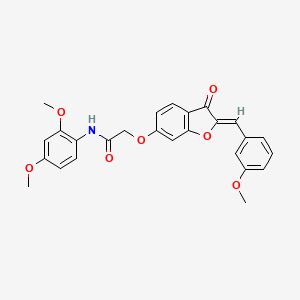
![N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-3,4,5-trimethoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B2458487.png)
